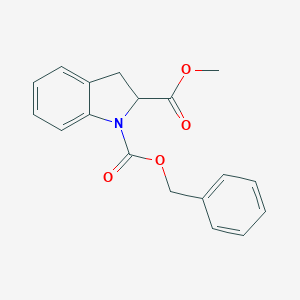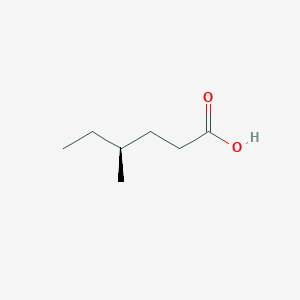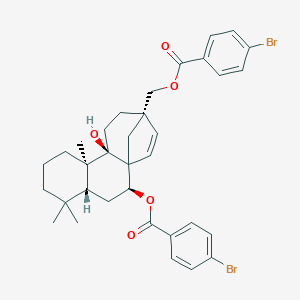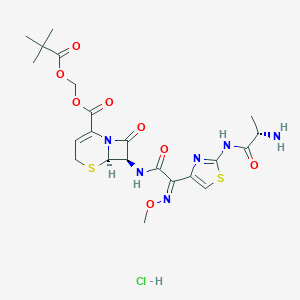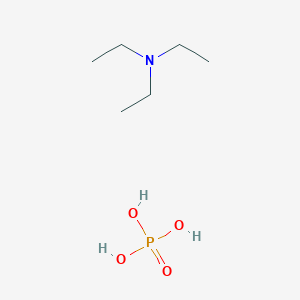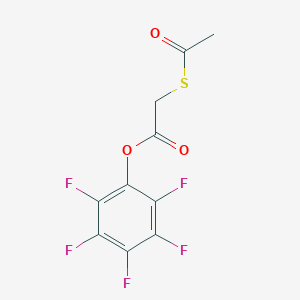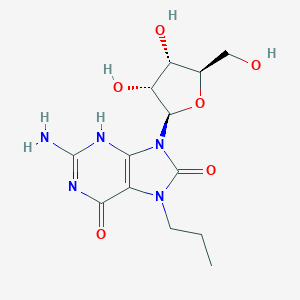
7-Propyl-8-oxoguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Propyl-8-oxoguanosine is a naturally occurring modified nucleoside that plays a significant role in various biological processes. It is found in RNA and is produced by oxidative damage to DNA. The compound has gained attention in recent years due to its potential therapeutic applications in treating various diseases.
Wirkmechanismus
The mechanism of action of 7-Propyl-8-oxoguanosine is not fully understood. However, it is believed to modulate immune responses by regulating the production of cytokines and chemokines. It may also regulate gene expression by interacting with transcription factors and epigenetic modifiers.
Biochemical and Physiological Effects:
7-Propyl-8-oxoguanosine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit viral replication. Additionally, it has been shown to improve cognitive function and reduce oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-Propyl-8-oxoguanosine in lab experiments is its potential therapeutic applications. It may be used as a tool to study the mechanisms of various diseases and to develop new treatments. However, one limitation of using 7-Propyl-8-oxoguanosine in lab experiments is its potential toxicity. It may have adverse effects on cell viability and function at high concentrations.
Zukünftige Richtungen
The future directions for 7-Propyl-8-oxoguanosine research are vast. One direction is to further investigate its potential therapeutic applications in treating various diseases, such as cancer and neurodegenerative diseases. Another direction is to study its mechanisms of action and to develop new compounds based on its structure. Additionally, future research may focus on developing more efficient synthesis methods for 7-Propyl-8-oxoguanosine and improving its safety profile for clinical use.
Conclusion:
In conclusion, 7-Propyl-8-oxoguanosine is a naturally occurring modified nucleoside that has gained attention for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, and has been investigated for its role in modulating immune responses and regulating gene expression. While its potential benefits are vast, more research is needed to fully understand its mechanisms of action and to develop safe and effective treatments based on its structure.
Synthesemethoden
The synthesis of 7-Propyl-8-oxoguanosine can be achieved through a series of chemical reactions. One method involves the reaction of 8-oxoguanosine with propylamine in the presence of a catalyst. Another method involves the reaction of 8-oxoguanosine with propionic anhydride, followed by hydrolysis to yield 7-Propyl-8-oxoguanosine.
Wissenschaftliche Forschungsanwendungen
7-Propyl-8-oxoguanosine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been investigated for its role in modulating immune responses and regulating gene expression. It has also been studied for its potential use in treating neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
126092-77-1 |
|---|---|
Produktname |
7-Propyl-8-oxoguanosine |
Molekularformel |
C13H19N5O6 |
Molekulargewicht |
341.32 g/mol |
IUPAC-Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-propyl-1H-purine-6,8-dione |
InChI |
InChI=1S/C13H19N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h5,7-8,11,19-21H,2-4H2,1H3,(H3,14,15,16,22)/t5-,7-,8-,11-/m1/s1 |
InChI-Schlüssel |
PSAJQOYVXUWDJK-IOSLPCCCSA-N |
Isomerische SMILES |
CCCN1C2=C(NC(=NC2=O)N)N(C1=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
CCCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O |
Kanonische SMILES |
CCCN1C2=C(NC(=NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O |
Synonyme |
7-propyl-8-oxoguanosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



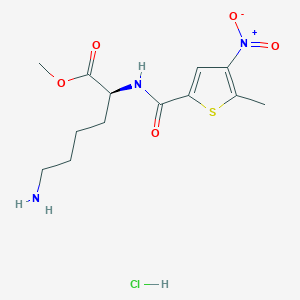
![2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B157407.png)


![2-Fluorophenyl (2-{[2-(butoxymethyl)cyclohexyl]methoxy}ethyl)carbamate](/img/structure/B157410.png)

